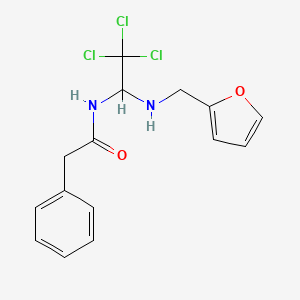

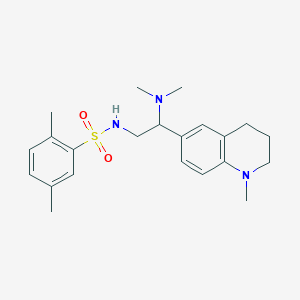

![molecular formula C21H13N3O3 B2578590 2-(4-pyridinylmethyl)-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione CAS No. 303995-57-5](/img/structure/B2578590.png)

2-(4-pyridinylmethyl)-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Naphthyridines are an important class of heterocyclic compounds due to their diverse biological activities . They are widely used in diagnostics, in the treatment of several human diseases, in agriculture, in industrial endeavors, and in photophysical applications .

Synthesis Analysis

The synthesis of naphthyridines has been a topic of considerable interest. Recent achievements toward the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .Molecular Structure Analysis

In general, naphthyridine is the fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms, and thus can be considered the naphthalene analog of pyridine with one nitrogen atom in each ring .Chemical Reactions Analysis

A water-soluble Ir catalyst efficiently catalyzes the synthesis of 1,8-naphthyridines in water under air atmosphere, which involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol to 1,8-naphthyridine .科学的研究の応用

Synthesis and Chemical Properties

Innovative Synthesis Methods : Novel methods for the synthesis of chromeno[2,3-d]pyrimidine-2,4(3H)-diones, which share structural similarities with the compound , have been developed. These methods involve reactions that yield compounds with potential antibacterial, fungicidal activities, and as antagonists of the neuropeptide S receptor, showcasing the versatility of these heterocycles in pharmaceutical chemistry (Osyanin et al., 2014).

Heterocycles via Erlenmeyer-Ploechl Reaction : The synthesis of related 2H-chromeno[4,3-b]pyridine-2,5(1H)-diones demonstrates the utility of these compounds in creating heterocyclic structures with potential for further chemical exploration (Ivanov et al., 2005).

Biological Activities and Applications

Antimicrobial Agents : Research has shown that derivatives of chromeno[4,3-f][1,8]naphthyridines exhibit significant antimicrobial activity, underscoring their potential in developing new antimicrobial agents (Gohil et al., 2016).

Chemosensors for Metal Ions : Compounds structurally related to the specified chemical have been synthesized and characterized for their molecular recognition abilities towards transition metal ions. This application highlights their potential in sensing and environmental monitoring, with specific selectivity towards Cu2+ ions (Gosavi-Mirkute et al., 2017).

Material Science and Luminescent Properties

Organic Synthesis in Aqueous Media : A study has demonstrated the synthesis of functionalized chromene derivatives in water, indicating an environmentally friendly approach to synthesizing potentially useful compounds (Mofakham et al., 2013).

Luminescent Properties for Electroluminescent Media : The sequential reaction leading to naphtho[2,3-f]quinoline derivatives showcases their potential in creating materials with good luminescent properties, suitable for applications in organic electroluminescent devices (Tu et al., 2009).

作用機序

While the specific mechanism of action for “2-(4-pyridinylmethyl)-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione” is not available, naphthyridines are known to have a variety of applications such as anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .

特性

IUPAC Name |

2-(pyridin-4-ylmethyl)chromeno[2,3-b][1,6]naphthyridine-1,11-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13N3O3/c25-19-14-3-1-2-4-18(14)27-20-16(19)11-15-17(23-20)7-10-24(21(15)26)12-13-5-8-22-9-6-13/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKJOPUXPONBIIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(O2)N=C4C=CN(C(=O)C4=C3)CC5=CC=NC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

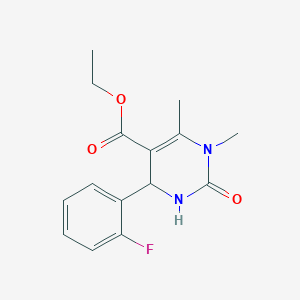

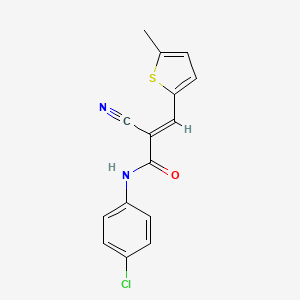

![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2-phenylethene-1-sulfonamide](/img/structure/B2578510.png)

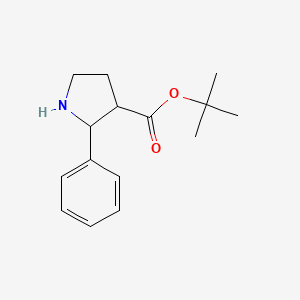

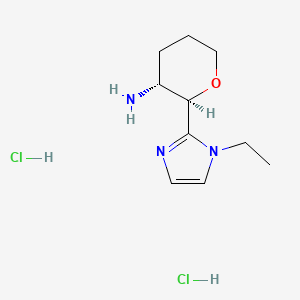

![8-(Azepan-1-yl)-7-[3-(4,6-dimethylpyrimidin-2-yl)sulfanylpropyl]-3-methylpurine-2,6-dione](/img/structure/B2578511.png)

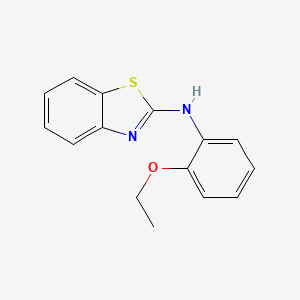

![1-[(4-iodophenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B2578514.png)

![3-cyclopropyl-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2578518.png)

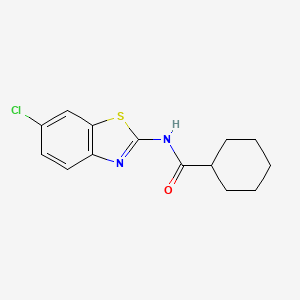

![Methyl 1-((4-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2578525.png)

![2-(naphthalen-2-yloxy)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2578530.png)